![molecular formula C19H21BrCl2N2O3S B2533754 6-[(4-bromophenyl)sulfonylamino]-N-[(3,4-dichlorophenyl)methyl]hexanamide CAS No. 451474-38-7](/img/structure/B2533754.png)
6-[(4-bromophenyl)sulfonylamino]-N-[(3,4-dichlorophenyl)methyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[(4-bromophenyl)sulfonylamino]-N-[(3,4-dichlorophenyl)methyl]hexanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white powder that is soluble in organic solvents and is also known as BMS-986142.
Scientific Research Applications
Anticancer Properties
The compound’s bromophenylsulfonamido group and dichlorobenzyl moiety suggest potential anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation, inducing apoptosis, and disrupting tumor growth pathways. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .
Anti-inflammatory Activity
Given the presence of both bromine and chlorine atoms, this compound may exhibit anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways, such as NF-κB signaling, cytokine production, and leukocyte migration. Understanding its anti-inflammatory potential could lead to novel therapeutic strategies for inflammatory diseases .
Antimicrobial Applications
The compound’s sulfonamide group suggests potential antimicrobial activity. Studies have investigated its effects against bacteria, fungi, and parasites. It may serve as a lead compound for developing new antibiotics or antifungal agents. Structural modifications could enhance its selectivity and efficacy .
Enzyme Inhibition
Researchers have examined the compound’s ability to inhibit specific enzymes, such as proteases or kinases. Enzyme inhibition plays a crucial role in drug discovery, and this compound’s unique structure could be exploited for designing targeted therapies .
Neuroprotective Effects
Considering the dichlorobenzyl group, investigations have explored its potential neuroprotective properties. It may modulate neuronal pathways, protect against oxidative stress, or enhance synaptic plasticity. These findings could have implications for neurodegenerative diseases .
Metabolic Disorders
The compound’s hexanamide backbone suggests metabolic relevance. Researchers have studied its effects on lipid metabolism, glucose homeostasis, or mitochondrial function. Understanding its impact on metabolic pathways may lead to therapeutic interventions for metabolic disorders .
properties
IUPAC Name |
6-[(4-bromophenyl)sulfonylamino]-N-[(3,4-dichlorophenyl)methyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrCl2N2O3S/c20-15-6-8-16(9-7-15)28(26,27)24-11-3-1-2-4-19(25)23-13-14-5-10-17(21)18(22)12-14/h5-10,12,24H,1-4,11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTOOLCBJQKGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCCCC(=O)NCC2=CC(=C(C=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrCl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-bromophenyl)sulfonylamino]-N-[(3,4-dichlorophenyl)methyl]hexanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.